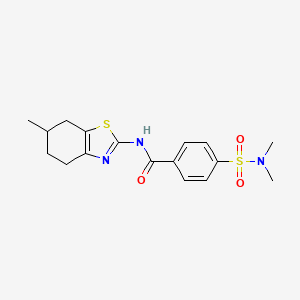

4-(dimethylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S2/c1-11-4-9-14-15(10-11)24-17(18-14)19-16(21)12-5-7-13(8-6-12)25(22,23)20(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJKPZDJEPWBKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(dimethylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C17H21N3O3S2

- Molecular Weight : 379.49 g/mol

- CAS Number : 313251-83-1

The compound features a dimethylsulfamoyl group attached to a benzamide structure, which is linked to a tetrahydro-benzothiazole moiety. This unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Binding : It can bind to various receptors, modulating their activity and influencing signaling pathways.

Anticancer Activity

Preliminary studies have suggested that 4-(dimethylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide exhibits anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines through:

- Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells.

- Apoptosis Induction : Triggering programmed cell death via intrinsic pathways.

Antimicrobial Properties

Research indicates that the compound possesses antimicrobial activity against a range of pathogens. Its efficacy may stem from:

- Membrane Disruption : Altering the integrity of microbial membranes.

- Inhibition of Biofilm Formation : Preventing the establishment of biofilms by bacteria.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxic effects on breast cancer cells (MCF-7) with IC50 values in the low micromolar range. |

| Study 2 | Showed antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL. |

| Study 3 | Investigated the compound's mechanism of action through molecular docking studies, revealing potential binding sites on target enzymes. |

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent. Studies indicate that derivatives of benzothiazole exhibit significant antibacterial properties due to their ability to interact with bacterial enzymes and disrupt metabolic pathways .

- Anticancer Properties : Research has shown that compounds containing benzothiazole moieties can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in tumor cells through the modulation of signaling pathways .

2. Neuropharmacology

- Glutamate Antagonism : The compound has been explored as a potential AMPA receptor antagonist. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's, where glutamate toxicity plays a significant role. The ability to modulate glutamate signaling could lead to therapeutic advancements in treating cognitive disorders.

3. Drug Development

- Lead Compound for Synthesis : Due to its unique structure, 4-(dimethylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide serves as a lead compound for synthesizing novel derivatives with enhanced pharmacological properties. The modification of the benzothiazole or sulfamoyl groups can yield compounds with improved efficacy and selectivity against specific biological targets .

Case Studies

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs primarily differ in substituents on the benzamide ring or benzothiazole system. Key comparisons include:

Table 1: Structural Comparison of Benzothiazole-Linked Benzamides

Key Observations:

Bulky substituents (e.g., isopropyloxy in ) may hinder membrane permeability despite enhancing target binding .

Benzothiazole vs. Linear Amine Systems :

- The tetrahydrobenzothiazole ring in the target compound and BG15234 confers rigidity, which may stabilize receptor interactions compared to flexible amine chains in .

Q & A

Q. What are the standard synthetic protocols for preparing this compound?

The synthesis typically involves refluxing precursors in absolute ethanol with a catalytic amount of glacial acetic acid. For example, substituted benzothiazole derivatives are synthesized by condensing benzaldehyde analogs with amino-triazole intermediates under reflux for 4–24 hours, followed by solvent evaporation and purification via recrystallization . Yields vary (9.5%–95%) depending on substituents and reaction conditions, such as solvent polarity and temperature .

Q. How is structural confirmation achieved using spectroscopic methods?

- 1H/13C NMR : Assign peaks based on chemical environments (e.g., aromatic protons at δ 6.8–8.2 ppm, methyl groups at δ 1.2–2.5 ppm) .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretches at 1663–1682 cm⁻¹, C=S at 1243–1258 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+H]+ ions matching theoretical values within 2 ppm error) .

Q. What crystallization techniques are recommended for X-ray diffraction analysis?

Use slow evaporation from polar solvents (e.g., ethanol/DMSO mixtures) to grow single crystals. Refinement via SHELXL (SHELX suite) is standard for resolving hydrogen bonding and torsional angles .

Q. How are purity and stability assessed during storage?

Employ HPLC with UV detection (λ = 254 nm) and monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks). Report purity as >95% by area normalization .

Advanced Research Questions

Q. How can tautomeric equilibria in derivatives be analyzed experimentally?

Tautomerism (e.g., thione-thiol equilibrium) is identified via IR (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) and NMR (disappearance of NH protons upon tautomerization) .

Q. What computational methods predict conformational stability?

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d,p) level to evaluate energy minima and intramolecular hydrogen bonds .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., in water/DMSO) to assess stability over 100 ns trajectories .

Q. How are biological activities evaluated against target proteins?

Q. How to resolve contradictions between spectroscopic and crystallographic data?

For discrepancies in bond lengths or conformations, cross-validate using:

- SHELXL Refinement : Adjust thermal parameters and occupancy rates for disordered atoms .

- 2D NMR (COSY/NOESY) : Confirm spatial proximity of protons in solution vs. solid state .

Q. What strategies optimize synthetic yields for complex analogs?

Q. How to design SAR studies for benzamide derivatives?

Systematically modify substituents (e.g., electron-withdrawing groups on the benzoyl ring) and correlate changes with bioactivity using multivariate regression analysis .

Methodological Challenges

Q. Why do some synthetic routes produce low yields (<20%)?

Steric hindrance from bulky substituents (e.g., tert-butyl groups) or competing side reactions (e.g., oxidation of thiazole rings) can limit efficiency. Mitigate by using high-dilution conditions or low-temperature stepwise coupling .

Q. How to interpret ambiguous NMR splitting patterns?

For overlapping peaks, employ 2D HSQC to assign carbon-proton correlations or use deuterated solvents (e.g., DMSO-d6) to enhance resolution .

Q. What are the pitfalls in crystallizing hydrophobic derivatives?

Hydrophobic compounds often form amorphous solids. Add polar co-solvents (e.g., acetone) or use seed crystals to induce nucleation .

Data Analysis & Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.